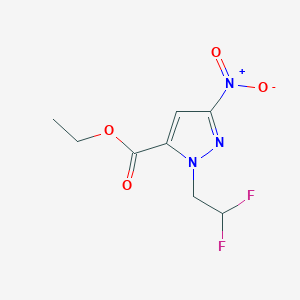

Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC15841450

Molecular Formula: C8H9F2N3O4

Molecular Weight: 249.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9F2N3O4 |

|---|---|

| Molecular Weight | 249.17 g/mol |

| IUPAC Name | ethyl 2-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H9F2N3O4/c1-2-17-8(14)5-3-7(13(15)16)11-12(5)4-6(9)10/h3,6H,2,4H2,1H3 |

| Standard InChI Key | IKMCQPUBCWEKPU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=NN1CC(F)F)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Design

Core Pyrazole Framework

The compound’s backbone consists of a 1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This aromatic system provides electronic diversity, enabling interactions with biological targets through π-π stacking or hydrogen bonding.

Substitution Pattern

-

Position 1: A 2,2-difluoroethyl group (-CH₂CF₂H) introduces steric bulk and electron-withdrawing effects due to fluorine’s high electronegativity. This group enhances metabolic stability compared to non-fluorinated analogs .

-

Position 3: A nitro group (-NO₂) serves as a strong electron-withdrawing substituent, polarizing the ring and facilitating electrophilic substitution reactions. Nitro groups are also implicated in bioreductive activation, a mechanism relevant to antimicrobial and anticancer applications .

-

Position 5: An ethyl carboxylate ester (-COOEt) balances hydrophobicity and solubility, making the compound amenable to derivatization via hydrolysis or transesterification .

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉F₂N₃O₄ | |

| Molecular Weight | 249.17 g/mol | |

| IUPAC Name | Ethyl 2-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylate | |

| Canonical SMILES | CCOC(=O)C1=CC(=NN1CC(F)F)N+[O-] |

Synthesis and Manufacturing

Key Synthetic Routes

While explicit protocols for this compound are scarce, analogous pyrazole syntheses suggest a multi-step approach:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .

-

Nitro Group Introduction: Nitration using nitric acid or mixed acid (HNO₃/H₂SO₄) at controlled temperatures .

-

Difluoroethyl Substitution: Alkylation of the pyrazole nitrogen with 2,2-difluoroethyl halides under basic conditions .

Microwave-Assisted Synthesis

Recent advances highlight microwave irradiation for cyclization steps, reducing reaction times from hours to minutes. For example, chalcone intermediates cyclized with hydrazine hydrate under microwave conditions yield pyrazoline derivatives with improved purity .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess decomposition temperatures and melting points. Similar compounds, such as ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate, exhibit a predicted boiling point of 344.7°C and density of 1.36 g/cm³ , suggesting comparable thermal behavior.

Solubility and Partitioning

-

Aqueous Solubility: The nitro and carboxylate groups enhance polarity, but the difluoroethyl group may reduce solubility in polar solvents.

-

LogP: Estimated at 0.6–1.2, indicating moderate lipophilicity suitable for membrane penetration .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring undergoes nitration or halogenation at position 4, adjacent to the nitro group. Iodination, as seen in 1-(2,2-difluoroethyl)-3-iodo-5-nitro-1H-pyrazole, enables further cross-coupling reactions.

Nitro Group Reduction

Catalytic hydrogenation or enzymatic reduction converts the nitro group to an amine (-NH₂), a strategy for prodrug activation in hypoxic environments (e.g., tumor tissues) .

Ester Hydrolysis

Basic or acidic hydrolysis yields the corresponding carboxylic acid, which can be coupled with amines or alcohols to generate amides or esters for structure-activity relationship (SAR) studies .

Biological Activities and Mechanisms

Antituberculosis Applications

Nitroaromatics like 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole show MIC values as low as 5.71 μM against Mycobacterium tuberculosis. Quantum mechanical calculations correlate low LUMO energies with enhanced nitroreductase affinity .

Applications in Drug Discovery

Kinase Inhibition

The difluoroethyl group’s steric effects may aid in occupying hydrophobic pockets of kinase ATP-binding sites. Molecular docking studies are warranted to explore interactions with targets like EGFR or VEGFR2.

Prodrug Development

Nitroreductase-mediated activation in hypoxic tumors positions this compound as a candidate for hypoxia-targeted prodrugs. Conjugation with fluorescent tags could enable imaging of tumor redox status .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume